4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Hydrogen bonding Drug-likeness Piperazin-2-one scaffold

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144457-84-0, PubChem CID is a synthetic heterocyclic compound with molecular formula C₁₉H₁₆N₄O₂ and molecular weight 332.356 g·mol⁻¹. The compound consists of a 2-(pyridin-2-yl)quinoline core linked at the 4-position via a carbonyl bridge to a piperazin-2-one (2-oxopiperazine) ring.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B14959534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C19H16N4O2/c24-18-12-23(10-9-21-18)19(25)14-11-17(16-7-3-4-8-20-16)22-15-6-2-1-5-13(14)15/h1-8,11H,9-10,12H2,(H,21,24)
InChIKeyMXMRYDLUNXVNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one – Structural Identity and Physicochemical Baseline for Procurement Decisions


4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144457-84-0, PubChem CID 27744603) is a synthetic heterocyclic compound with molecular formula C₁₉H₁₆N₄O₂ and molecular weight 332.356 g·mol⁻¹ [1]. The compound consists of a 2-(pyridin-2-yl)quinoline core linked at the 4-position via a carbonyl bridge to a piperazin-2-one (2-oxopiperazine) ring . Computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 75.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and only two rotatable bonds [1]. This compound is currently catalogued as a research chemical without published target-specific biological activity data in peer-reviewed literature, and exists within a broader class of quinoline-piperazine derivatives investigated for kinase inhibition, GPCR modulation, and anticancer applications [2][3].

Why Generic Substitution Fails for 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one: Structural-Group Specificity Prevents In-Class Interchangeability


Substituting 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one with a structurally related analog from the quinoline-4-carbonyl class carries quantifiable risks rooted in three non-interchangeable molecular features. First, the piperazin-2-one ring provides a single hydrogen bond donor (amide NH) that is absent in N-methylpiperazine or piperidine-based analogs, directly altering hydrogen-bonding capacity and target engagement potential [1]. Second, the pyridin-2-yl substituent at the quinoline C2 position generates a specific electronic and conformational environment distinct from phenyl, 4-methoxyphenyl, or 2-hydroxyphenyl analogs, each of which presents different LogP, TPSA, and rotatable bond profiles that govern membrane permeability and metabolic stability [2]. Third, even within the same scaffold, a single substituent change—such as 6-isopropyl addition (CAS 1144442-33-0)—increases molecular weight by 12.6% (from 332.4 to 374.4 g·mol⁻¹), which alone can shift a compound across critical thresholds for passive diffusion and oral bioavailability prediction . These differences are not cosmetic; in closely related pyridine-quinoline hybrid series, seemingly minor structural modifications have been shown to produce order-of-magnitude changes in kinase inhibitory activity and cellular potency [3].

Quantitative Differentiation Evidence for 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one Against Closest Analogs


Hydrogen-Bond Donor Capacity: Piperazin-2-one Confers HBD = 1, Absent in N-Methylpiperazine and Piperidine Analogs

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one possesses exactly one hydrogen bond donor (HBD = 1), contributed by the amide NH of the piperazin-2-one ring, as computed by Cactvs 3.4.6.11 and reported in PubChem [1]. In contrast, the N-methylpiperazine analog (4-methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone has HBD = 0 because the piperazine N4 is methylated, and the piperidine-4-carboxamide analog 1-[2-(pyridin-2-yl)quinoline-4-carbonyl]piperidine-4-carboxamide has HBD = 2 due to its primary amide side chain . The presence of a single, strategically positioned HBD is a critical determinant in structure-based drug design, as it directly constrains the number and geometry of intermolecular hydrogen bonds available for target binding while preserving membrane permeability—a balance that cannot be replicated by compounds with either zero or two HBDs.

Hydrogen bonding Drug-likeness Piperazin-2-one scaffold

Topological Polar Surface Area (TPSA) Advantage: 75.2 Ų vs 137.4 Ų for Piperidine-4-carboxamide Analog

The TPSA of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is 75.2 Ų as computed by Cactvs and reported in PubChem [1]. In contrast, the piperidine-4-carboxamide analog (ChemDiv IB04-7500) has a reported TPSA of 137.4 Ų . This represents a 62.2 Ų difference (+82.7% relative to the target compound). TPSA values below 90 Ų are generally considered favorable for blood-brain barrier penetration, while values above 120–140 Ų substantially restrict CNS access and favor peripheral target engagement [2]. For research programs requiring CNS exposure, this difference alone may be decisive in compound selection.

Passive permeability CNS drug-likeness TPSA

Molecular Weight and Lipophilicity Differentiation vs 6-Isopropyl Analog: 332.4 vs 374.4 g·mol⁻¹ (Δ +12.6%)

The molecular weight of the target compound is 332.4 g·mol⁻¹ [1], while the closest catalogued analog with an identical core scaffold—4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144442-33-0)—has a molecular weight of 374.4 g·mol⁻¹ . This ΔMW of +42.0 g·mol⁻¹ (+12.6%) results from the addition of a 6-isopropyl group. In the context of Lipinski's rule of five, both compounds remain below the MW ≤ 500 threshold; however, the isopropyl group also increases lipophilicity, which, in analogous quinoline series, has been associated with elevated metabolic clearance via CYP3A4 and reduced aqueous solubility [2]. The target compound, by lacking this additional hydrophobic substituent, is predicted to exhibit lower logP (XLogP3-AA = 1.4 [1]) and potentially superior developability characteristics.

Molecular weight Lipophilicity Oral bioavailability prediction

Rotatable Bond Count (nRotB = 2) as a Conformational Rigidity Advantage Across the Quinoline-4-carbonyl-piperazin-2-one Class

The target compound has only two rotatable bonds (nRotB = 2), as computed by Cactvs and reported in PubChem [1]. This low rotatable bond count reflects the rigidity conferred by the direct carbonyl linkage between the quinoline core and the piperazin-2-one ring, combined with the absence of flexible side chains. Within the broader quinoline-4-carbonyl-piperazin-2-one class, rotatable bond counts vary substantially depending on substituent choice—from 2 (target compound) to 5 or more for analogs with alkoxy-aryl or extended alkyl substituents . Lower rotatable bond counts are associated with reduced entropic penalty upon target binding and have been correlated with higher ligand efficiency indices in fragment-based and lead-optimization campaigns [2]. For hit-to-lead programs prioritizing binding efficiency, the nRotB = 2 profile of this compound provides a quantifiable advantage over more flexible analogs.

Conformational rigidity Entropic binding penalty Ligand efficiency

C2-Pyridin-2-yl Substitution Confers Distinct Electronic Profile vs C2-Phenyl and C2-Hydroxy Quinoline-4-carbonyl Analogs

The C2 position of the quinoline ring in the target compound is occupied by a pyridin-2-yl group, which introduces an sp²-hybridized nitrogen capable of acting as a hydrogen bond acceptor and metal-chelating ligand [1]. This distinguishes it from the C2-phenyl analog (4-[(2-phenylquinolin-4-yl)carbonyl]piperazin-2-one, no heteroatom at C2) and the C2-hydroxy analog (4-[(2-hydroxyquinolin-4-yl)carbonyl]piperazin-2-one, which introduces a tautomerizable OH group) [2]. In the pyridinyl quinoline-4-carboxamide series studied by Peng et al. (2010), C2-pyridinyl substitution was shown to enable type II binding to CYP3A4 heme iron, producing binding affinity differences of up to 1,200-fold compared to analogs lacking this nitrogen coordination capability, with reported Ki values ranging from 700 nM to >100 µM depending on the precise substitution pattern [3]. While direct CYP3A4 data for the target compound are not available, the presence of the C2-pyridin-2-yl group provides the structural prerequisite for type II heme binding that is absent in C2-phenyl and functionally distinct from C2-hydroxy analogs.

Electronic effects Quinoline C2 substitution Structure-activity relationships

Recommended Application Scenarios for 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one Based on Quantified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Favorable TPSA (75.2 Ų) and Low Rotatable Bond Count (nRotB = 2)

For medicinal chemistry programs targeting CNS kinases (e.g., PIM-1/2,PI3K, or Rho-kinase),the TPSA of 75.2 Ų falls within the established CNS-favorable range (<90 Ų),and the nRotB of 2 minimizes entropic binding penalty, making this compound a suitable starting scaffold [1]. In contrast, piperidine-carboxamide analogs with TPSA >130 Ų are predicted to have restricted CNS access and should be deprioritized for CNS programs . The pyridin-2-yl group at C2 provides a metal-coordination handle that can be exploited for structure-based design of type II kinase inhibitors [2].

Fragment-Based Drug Discovery (FBDD) Utilizing Low Molecular Weight (332.4 g·mol⁻¹) and High Ligand Efficiency Potential

With a molecular weight of 332.4 g·mol⁻¹,this compound is 11.2% lighter than its closest 6-isopropyl analog (374.4 g·mol⁻¹), offering higher ligand efficiency indices (e.g., BEI and SEI) when normalized against any future target affinity data [1]. The piperazin-2-one amide NH provides a single, well-defined hydrogen bond donor suitable for systematic fragment elaboration without introducing excessive polarity [1].

CYP450 Interaction Profiling Studies Exploiting C2-Pyridin-2-yl Type II Heme Binding Motif

The C2-pyridin-2-yl substituent on the quinoline core provides the structural prerequisite for type II binding to CYP450 heme iron,as demonstrated in the pyridinyl quinoline-4-carboxamide series where binding affinity differences reached 1,200-fold depending on the substitution pattern [2]. This compound can serve as a parent scaffold for systematic SAR studies investigating the relationship between C2-heteroaryl substitution, CYP3A4 binding affinity, and metabolic stability, with direct relevance to drug-drug interaction risk assessment [2].

Chemical Biology Tool Compound Development Where HBD = 1 Confers Defined Target Engagement Stoichiometry

The single hydrogen bond donor (amide NH) of the piperazin-2-one ring, combined with four hydrogen bond acceptors, creates a defined H-bonding pharmacophore that can be exploited for target identification and chemoproteomics studies [1]. Unlike N-methylpiperazine analogs (HBD = 0), this compound can engage targets requiring a directional H-bond from the ligand; unlike primary amide analogs (HBD = 2), it avoids excessive polarity that compromises cell permeability .

Quote Request

Request a Quote for 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.